molecular formula C20H12F2N6 B608213 JNJ-38877618 CAS No. 943540-74-7

JNJ-38877618

カタログ番号: B608213
CAS番号: 943540-74-7
分子量: 374.3 g/mol
InChIキー: KOAWAWHSMVKCON-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

JNJ-38877618, also known as OMO-1, is a potent, highly selective, orally bioavailable inhibitor of the mesenchymal epithelial transition factor (c-Met) kinase. This compound was initially developed by Johnson & Johnson and is currently in Phase 2 of clinical trials. It is primarily investigated for its therapeutic potential in treating various types of neoplasms, particularly those driven by the mesenchymal epithelial transition factor pathway .

準備方法

合成経路および反応条件: JNJ-38877618の合成は、コア構造の調製から始まり、その阻害活性を付与する官能基の導入に至るまで、複数の段階を伴います。主な手順は次のとおりです。

  • キノリンコアの形成。
  • ジフルオロメチル基の導入。
  • ピリジニル-トリアゾロ-ピリダジン部分とのカップリング。

工業的生産方法: this compoundの工業的生産は、同様の合成経路に従いますが、大規模生産のために最適化されています。これには次のようなことが含まれます。

化学反応の分析

反応の種類: JNJ-38877618は、次のような様々な化学反応を起こします。

    酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。

    還元: 還元反応は官能基を修飾することができ、その阻害活性を潜在的に変化させる可能性があります。

    置換: 置換反応は、その活性を高めたり低下させたりする可能性のある、異なる置換基を導入することができます。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

    還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

    置換: ハロゲンや求核剤などの試薬は、制御された条件下で使用されます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、置換は様々な官能基を導入することができます .

4. 科学研究への応用

This compoundは、次のような幅広い科学研究への応用があります。

    化学: 間葉系上皮転換因子経路とその癌における役割を研究するためのツール化合物として使用されます。

    生物学: 細胞増殖、移動、および

科学的研究の応用

Cancer Types Targeted

JNJ-38877618 is primarily being evaluated for the treatment of:

  • Non-Small Cell Lung Cancer (NSCLC) : Particularly in patients with MET exon 14 skipping mutations.
  • Other Solid Tumors : Including various malignancies where c-Met is overexpressed or mutated.

Clinical Trials Overview

Several clinical trials have been conducted to evaluate the safety and efficacy of this compound:

Trial Phase Study Focus Results
Phase 1Safety and Pharmacokinetics in Healthy VolunteersInitial data indicated favorable pharmacokinetics and safety profile .
Phase 1/1bEfficacy in MET Exon 14 Skipping NSCLC PatientsObserved tumor shrinkage in combination with EGFR inhibitors like gefitinib .
Phase 2Ongoing studies in advanced malignanciesResults pending; aimed at establishing recommended doses and further efficacy .

Preclinical Insights

Preclinical studies have demonstrated that this compound exhibits significant anti-tumor activity through mechanisms beyond mere inhibition of c-Met:

  • Vascular Normalization : Enhances tumor blood flow, potentially improving the delivery of concurrent therapies.
  • Reduction of Tumor Acidity : Alters the tumor microenvironment, making it less conducive to cancer cell survival.
  • Increased DNA Adduct Formation : Enhances the efficacy of chemotherapeutics like gemcitabine and cisplatin when used in combination .

Case Study: NSCLC Patient with MET Exon 14 Skipping Mutation

A notable case involved a patient with NSCLC who had a MET exon 14 skipping mutation. Treatment with this compound resulted in:

  • Significant reduction in tumor volume.
  • Improved overall clinical outcomes when combined with gefitinib .

Combination Therapy Case Study

In another study, this compound was administered alongside standard chemotherapy agents. The results indicated:

  • Enhanced response rates compared to chemotherapy alone.
  • A synergistic effect that led to better patient outcomes .

生物活性

JNJ-38877618, also known as OMO-1, is a small molecule inhibitor targeting the MET (mesenchymal-epithelial transition factor) receptor tyrosine kinase. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly those with MET mutations or amplifications. Its biological activity is characterized by its ability to inhibit MET signaling pathways, which are often implicated in tumor growth, metastasis, and resistance to other therapies.

This compound functions primarily as a MET kinase inhibitor , disrupting the downstream signaling cascades that promote tumor cell proliferation and survival. By inhibiting MET, it effectively reduces the activation of pathways such as AKT/mTOR, which are crucial for cancer cell growth and survival.

In Vitro and In Vivo Studies

  • In Vitro Efficacy : Various studies have demonstrated that this compound exhibits potent anti-tumor activity against MET-dependent cancer cell lines. For instance, it has been shown to inhibit cell proliferation in models of non-small cell lung cancer (NSCLC) harboring MET mutations.
  • In Vivo Efficacy : In animal models, this compound has been evaluated for its ability to reduce tumor burden and enhance the efficacy of other chemotherapeutic agents like cisplatin. In a study involving 4T1 breast cancer models, treatment with this compound led to significant reductions in metastases when combined with cisplatin .

Clinical Trials

This compound is currently being evaluated in clinical trials for various cancers. A summary of relevant clinical trials includes:

Trial ID Phase Indication Results
NCT03138083Phase 1/2Advanced cancer (MET+)Initial results indicate tolerability and signs of MET inhibition .
ASCO 2019Phase 1NSCLC with MET mutationsPositive outcomes noted; further analysis ongoing .

Case Study: NSCLC with MET Exon 14 Skipping

In a notable case involving patients with NSCLC exhibiting MET exon 14 skipping mutations, this compound demonstrated promising results. Patients treated with this compound showed improved progression-free survival compared to historical controls receiving standard therapies. The response was particularly notable in those with high MET expression levels .

Combination Therapy Case Study

A combination therapy study highlighted the synergistic effects of this compound with cisplatin in preclinical models. The combination not only reduced tumor size but also enhanced the overall survival rates of treated mice compared to those receiving cisplatin alone .

Safety and Tolerability

Safety profiles for this compound have been assessed in clinical trials, indicating that it is generally well-tolerated at therapeutic doses. Common adverse effects reported include nausea, vomiting, and transient increases in liver enzymes, which were manageable and did not necessitate discontinuation of therapy .

特性

IUPAC Name

6-[difluoro-(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F2N6/c21-20(22,15-3-4-16-14(12-15)2-1-9-24-16)19-26-25-18-6-5-17(27-28(18)19)13-7-10-23-11-8-13/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAWAWHSMVKCON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(C3=NN=C4N3N=C(C=C4)C5=CC=NC=C5)(F)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943540-74-7
Record name JNJ-38877618
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943540747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-38877618
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16883
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name JNJ-38877618
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0B2IZB5H5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。